[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine
Description
Properties
Molecular Formula |
C15H13FN2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)indol-3-yl]methanamine |
InChI |
InChI=1S/C15H13FN2/c16-12-5-7-13(8-6-12)18-10-11(9-17)14-3-1-2-4-15(14)18/h1-8,10H,9,17H2 |
InChI Key |
OMKIJXAPDYYFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)CN |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Cyclocondensation
The indole core is typically synthesized via acid-catalyzed cyclocondensation of 4-fluoroaniline with α-halo ketones. For example, reacting 2-chloro-4’-fluoroacetophenone with aniline derivatives in dimethylformamide (DMF) at 100°C for 10–11 hours yields 1-(4-fluorophenyl)-2-(phenylamino)ethanone, which undergoes ZnCl2-mediated cyclization in ethanol under reflux to form the indole ring.
Key reaction conditions :
-
Solvent: DMF or ethanol
-
Catalysts: ZnCl2 (0.43 mol equivalents)
-
Temperature: 100°C (cyclocondensation), 83°C (cyclization)
Introduction of the C3 Methanamine Group
Mannich Reaction with Formaldehyde and Ammonia
The Mannich reaction provides a direct method for introducing the methanamine moiety. A mixture of 1-(4-fluorophenyl)-1H-indole, formaldehyde (40% aqueous), and ammonium chloride in 1,4-dioxane at 0°C generates the tertiary amine intermediate, which is hydrolyzed to the primary amine using 2 N NaOH.
Optimized parameters :
Reductive Amination of 3-Formylindole
3-Formyl-1-(4-fluorophenyl)-1H-indole, synthesized via Vilsmeier-Haack formylation, reacts with ammonium acetate in methanol to form the corresponding imine. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) at pH 5–6 yields the target methanamine.
Critical steps :
-
Imine formation: 12 hours at room temperature in methanol
-
Reduction: 6 hours with NaBH3CN (1.2 equivalents)
Alternative Pathways and Functional Group Transformations
Nitrile Reduction Strategy
Introducing a nitrile group at C3 via nucleophilic substitution (e.g., using KCN/CuCN) followed by LiAlH4 reduction in dry THF provides an alternative route. This method avoids the challenges of controlling regioselectivity in the Mannich reaction but requires stringent anhydrous conditions.
Data comparison :
| Step | Reagents | Yield (%) |
|---|---|---|
| Nitrile introduction | KCN, CuCN, DMF | 60 |
| Reduction | LiAlH4, THF | 85 |
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding indole ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that derivatives of indole compounds, including [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine, exhibit properties that modulate monoamine reuptake, making them potential candidates for treating mood disorders. A patent (WO2007041023A1) describes the use of such compounds for managing vasomotor symptoms, suggesting their role in antidepressant therapies .
2. Antimicrobial Properties
Indole derivatives have been evaluated for their antibacterial activity. A study on tris(1H-indol-3-yl)methylium salts showed promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicated that specific substitutions can enhance antibacterial efficacy . While [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine has not been directly tested in this context, its structural analogs suggest potential antimicrobial properties.
Case Studies
Case Study 1: Synthesis and Characterization
A study focused on synthesizing a related compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, which serves as an intermediate in fluvastatin development. The synthesis involved crystallization and characterization using X-ray diffraction techniques, revealing insights into molecular interactions that could inform the development of related indole derivatives .
Case Study 2: Antimalarial Activity
Another investigation explored the antimalarial potential of indole derivatives in Plasmodium berghei-infected mice. Compounds similar to [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine demonstrated varying degrees of efficacy against malaria parasites, highlighting the importance of structural modifications for enhancing biological activity .
Material Science Applications
Indole derivatives are also being explored for their utility in material science. Their unique electronic properties make them suitable candidates for organic semiconductors and sensors. The incorporation of fluorinated phenyl groups can enhance the stability and performance of these materials under various conditions.
Mechanism of Action
The mechanism of action of [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine involves its interaction with specific molecular targets in the body. The fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The indole ring structure allows the compound to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Heterocyclic Core Modifications
- (1-(4-Fluorophenyl)-1H-Pyrazol-3-yl)Methanamine (Pyrazole Analog) Core Structure: Pyrazole instead of indole. Impact: Pyrazole’s smaller aromatic system and reduced π-electron density may decrease binding affinity to indole-specific targets like 5-HT receptors. Synthetic Yield: 76% via carboxamide coupling .
Functional Group Replacements
- (R)-1-(4-Fluorophenyl)-3-(1H-Indol-3-yl)Butan-1-One (Ketone Derivative) Functional Group: Ketone replaces the primary amine. Impact: The ketone introduces polarity and hydrogen-bond acceptor properties but eliminates the amine’s protonation capability. This modification likely reduces interactions with amine-binding pockets in targets like monoamine oxidases .
N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)Methanamine (Schiff Base)
Substituent Effects
Fluorophenyl vs. Methylphenyl
- 1-Cyclohexyl-N-{[1-(4-Methylphenyl)-1H-Indol-3-yl]Methyl}Methanamine Substituent: 4-Methylphenyl instead of 4-fluorophenyl. The cyclohexyl group enhances lipophilicity, which may improve blood-brain barrier penetration .
Isoxazole and Epoxide Derivatives
- (3-(4-Fluorophenyl)Isoxazol-5-yl)Methanamine Hydrochloride Core Structure: Isoxazole replaces indole. However, the reduced aromaticity may weaken π-π stacking interactions .
N-(4-Fluorobenzyl)-N-Methyl-1-(3-((Trityloxy)Methyl)Oxiran-2-yl)Methanamine
Physicochemical and Spectroscopic Data
Biological Activity
[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features an indole moiety substituted with a fluorophenyl group and a methanamine side chain. This unique structure contributes to its diverse biological activities.
The biological activity of [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine is attributed to several mechanisms:
- Indole Ring Interactions : The indole structure allows for interactions with various proteins and enzymes, influencing their activity.
- Nitro Group Reduction : The presence of the nitro group can lead to the formation of reactive intermediates, which may engage in cellular interactions, potentially leading to cytotoxic effects against certain cell types.
Antimicrobial Properties
Research indicates that indole derivatives exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 0.5 μg/mL.
Anticancer Activity
In vitro studies have demonstrated that [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine can induce apoptosis in various cancer cell lines, including HeLa and MCF-7. The compound appears to arrest cell cycle progression at the G2/M phase and disrupt tubulin polymerization, mechanisms similar to those of established anticancer agents like colchicine.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study highlighted the effectiveness of indole derivatives against resistant bacterial strains. The compound's structural features enhance its binding affinity to bacterial targets, leading to significant antimicrobial effects.
-
Anticancer Studies :
- In a series of experiments, [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine was tested against various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
-
Mechanistic Insights :
- Further investigations into its mechanism revealed that the compound interacts with microtubules, disrupting their polymerization and leading to mitotic arrest.
Q & A
Q. What are the standard synthetic routes for [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine?
The compound is typically synthesized via reductive amination or hydrogenation of intermediate oximes. For example:
- Reductive Amination : Reacting 1-(4-fluorophenyl)-1H-indole-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride under acidic conditions.
- Hydrogenation : Using Raney Nickel and H₂ gas to reduce oxime intermediates (e.g., oxime21) in methanol/ammonium hydroxide mixtures .
Characterization : Post-synthesis, NMR (¹H, ¹³C) and mass spectrometry (GC/MS or ESI-MS) confirm structure and purity. Key NMR peaks include aromatic protons (δ 7.00–7.48 ppm) and methanamine protons (δ 2.67 ppm) .
Q. How is the crystal structure of this compound determined?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Steps include:
Q. What in vitro assays are used for preliminary pharmacological screening?
- Receptor Binding Assays : Radioligand displacement studies (e.g., μ-opioid or nociceptin receptors).
- Enzyme Inhibition : Fluorescence-based assays for targets like phosphodiesterases or kinases.
- Cell Viability : MTT assays in cancer/neuro cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide analog design?
- Substituent Modification : Varying the fluorophenyl group (e.g., para-substitution vs. meta) impacts receptor affinity.
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like GPCRs.
- Bioassays : Test analogs in functional assays (e.g., cAMP accumulation for Gαi-coupled receptors) .
Q. How to address contradictions in neuroprotective vs. cytotoxic effects?
Contradictions may arise from concentration-dependent effects or cell-type specificity.
Q. What methods assess metabolic stability and metabolite identification?
Q. How to optimize selective targeting of receptor subtypes?
Q. What mechanistic pathways underlie its neuroprotective effects?
Q. How to design synergistic combinations with cancer therapies?
Q. What strategies validate enantiomer-specific bioactivity?
- Chiral Synthesis : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
- Pharmacokinetics : Compare AUC and half-life of enantiomers in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
